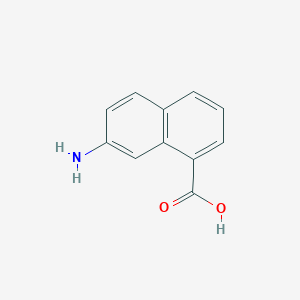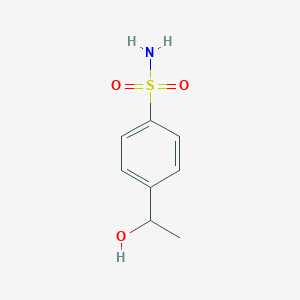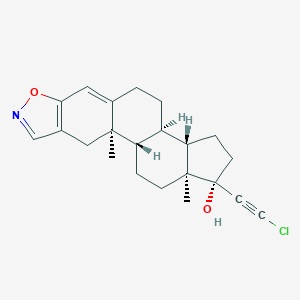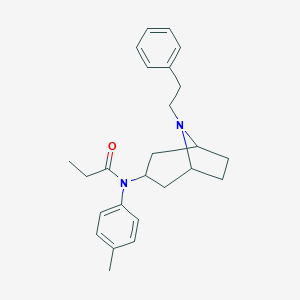
8-Peabomp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Peabomp is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 8-Peabomp involves its interaction with ion channels and cellular signaling pathways. Specifically, it has been shown to bind to the TRPV1 channel and modulate its activity, leading to the alleviation of pain. Additionally, it can affect the activity of other ion channels, such as the TRPA1 channel, which is involved in inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Peabomp can affect various cellular signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. These pathways are involved in inflammation, cell proliferation, and apoptosis, among other processes. Additionally, 8-Peabomp has been shown to affect calcium signaling and can modulate the activity of calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Peabomp in lab experiments is its specificity for certain ion channels and cellular signaling pathways. This specificity allows for targeted modulation of these pathways, which can provide valuable insights into their function. Additionally, the synthesis method for 8-Peabomp is well-established, and the compound is readily available for use in experiments.
One limitation of using 8-Peabomp is its potential for off-target effects. While the compound is specific for certain ion channels and pathways, it may also affect other cellular processes, leading to unintended consequences. Additionally, the effects of 8-Peabomp may vary depending on the cell type and experimental conditions, which can complicate data interpretation.
Zukünftige Richtungen
For research include exploring its potential as a cancer treatment and developing more specific analogs.
Synthesemethoden
The synthesis of 8-Peabomp involves the reaction of 8-bromooctan-1-ol with 1,2-bis(2-aminophenoxy)ethane in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This method has been optimized for high yield and purity and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
One of the primary applications of 8-Peabomp is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation. This modulation can lead to the alleviation of pain and has potential applications in the treatment of chronic pain conditions.
Additionally, 8-Peabomp has been studied for its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Its ability to modulate ion channels and affect cellular signaling pathways has shown promise in preclinical studies.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c1-3-25(28)27(21-11-9-19(2)10-12-21)24-17-22-13-14-23(18-24)26(22)16-15-20-7-5-4-6-8-20/h4-12,22-24H,3,13-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPLUBBKRGPPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912088 |
Source


|
| Record name | N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Peabomp | |
CAS RN |
111261-85-9 |
Source


|
| Record name | 8-(2-Phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

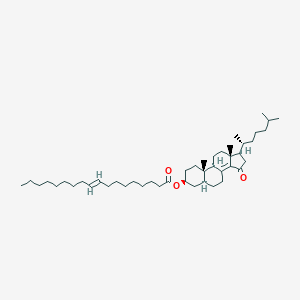
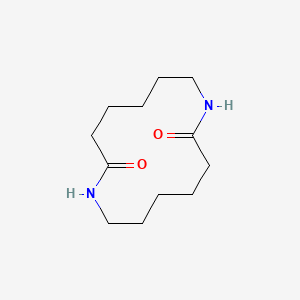
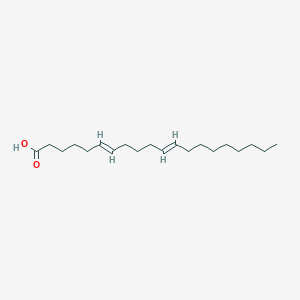
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
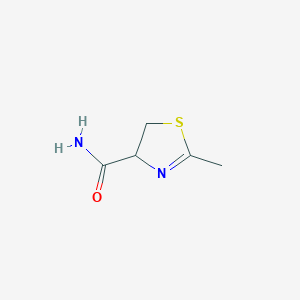

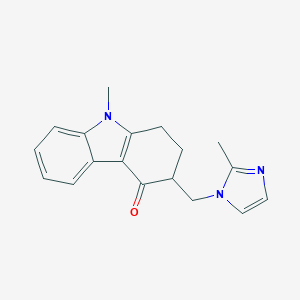
![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
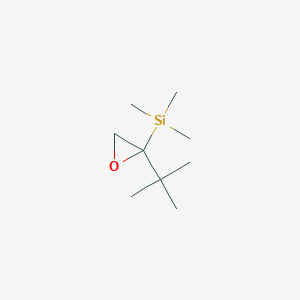
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
